molecular formula C281H457N89O91S8 B561542 Short Neurotoxin alpha CAS No. 54992-19-7

Short Neurotoxin alpha

Cat. No.: B561542
CAS No.: 54992-19-7
M. Wt: 6794.759
InChI Key: UIKYTGTVQPHGMS-RGTMCVMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Short Neurotoxin alpha is a potent short-chain α-neurotoxin that acts as a competitive antagonist of muscle-type nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. This 61-amino acid peptide, stabilized by four conserved disulfide bonds, adopts the characteristic three-finger toxin (3FTx) fold, a flat molecular structure consisting of three adjacent β-stranded loops extending from a small, globular hydrophobic core. Its mechanism of action involves high-affinity binding (K D ~ 2-7 x 10 -11 M) to the postsynaptic nAChR, thereby competitively inhibiting acetylcholine binding and blocking ion channel activation, which results in flaccid paralysis. This curare-mimetic effect makes it an invaluable pharmacological tool for studying cholinergic transmission and nAChR function and subtype specificity. Unlike long-chain α-neurotoxins, this compound exhibits distinct binding kinetics and a tilted binding mode that is pinched between loop C of the principal subunit and loop F of the complementary subunit of the receptor, showing higher affinity for muscle-type nAChRs than for neuronal α7 receptors. It is recombinantly produced for high purity (>98%) and consistent performance. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[2-[[(2R)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2R)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C281H457N89O91S8/c1-23-131(12)212(262(444)328-154(52-30-36-82-284)228(410)333-165(95-128(6)7)238(420)337-172(102-197(294)387)245(427)350-183(121-466)254(436)351-184(122-467)255(437)361-220(139(20)378)271(453)365-219(138(19)377)267(449)343-175(106-209(403)404)247(429)324-153(51-29-35-81-283)230(412)347-181(119-464)253(435)339-171(101-196(293)386)244(426)344-176(278(460)461)104-199(296)389)353-203(393)114-313-256(438)187-59-43-89-366(187)273(455)163(55-33-39-85-287)332-260(442)211(130(10)11)356-270(452)221(140(21)379)362-258(440)189-61-45-91-368(189)275(457)185(123-468)318-202(392)111-311-226(408)179(117-462)317-201(391)110-309-224(406)150(56-40-86-305-279(297)298)320-232(414)162(73-79-207(399)400)330-263(445)213(132(13)24-2)357-264(446)214(133(14)25-3)358-269(451)215(134(15)373)354-204(394)113-310-225(407)151(57-41-87-306-280(299)300)321-241(423)168(98-144-108-303-125-314-144)335-248(430)174(105-208(401)402)340-229(411)157(58-42-88-307-281(301)302)325-240(422)167(97-143-107-308-149-49-27-26-48-147(143)149)341-261(443)210(129(8)9)355-235(417)155(53-31-37-83-285)322-227(409)152(50-28-34-80-282)323-239(421)166(96-142-64-66-146(381)67-65-142)334-251(433)182(120-465)349-246(428)173(103-198(295)388)342-266(448)216(135(16)374)360-237(419)158(71-77-205(395)396)316-200(390)112-312-257(439)188-60-44-90-367(188)276(458)186(124-469)352-268(450)217(136(17)375)359-236(418)156(54-32-38-84-286)329-265(447)218(137(18)376)364-272(454)222(141(22)380)363-259(441)190-62-46-92-369(190)277(459)191-63-47-93-370(191)274(456)164(70-76-194(291)384)331-249(431)177(115-371)346-250(432)178(116-372)345-233(415)160(69-75-193(290)383)326-231(413)159(68-74-192(289)382)327-243(425)170(100-195(292)385)338-242(424)169(99-145-109-304-126-315-145)336-252(434)180(118-463)348-234(416)161(72-78-206(397)398)319-223(405)148(288)94-127(4)5/h26-27,48-49,64-67,107-109,125-141,148,150-191,210-222,308,371-381,462-469H,23-25,28-47,50-63,68-106,110-124,282-288H2,1-22H3,(H2,289,382)(H2,290,383)(H2,291,384)(H2,292,385)(H2,293,386)(H2,294,387)(H2,295,388)(H2,296,389)(H,303,314)(H,304,315)(H,309,406)(H,310,407)(H,311,408)(H,312,439)(H,313,438)(H,316,390)(H,317,391)(H,318,392)(H,319,405)(H,320,414)(H,321,423)(H,322,409)(H,323,421)(H,324,429)(H,325,422)(H,326,413)(H,327,425)(H,328,444)(H,329,447)(H,330,445)(H,331,431)(H,332,442)(H,333,410)(H,334,433)(H,335,430)(H,336,434)(H,337,420)(H,338,424)(H,339,435)(H,340,411)(H,341,443)(H,342,448)(H,343,449)(H,344,426)(H,345,415)(H,346,432)(H,347,412)(H,348,416)(H,349,428)(H,350,427)(H,351,436)(H,352,450)(H,353,393)(H,354,394)(H,355,417)(H,356,452)(H,357,446)(H,358,451)(H,359,418)(H,360,419)(H,361,437)(H,362,440)(H,363,441)(H,364,454)(H,365,453)(H,395,396)(H,397,398)(H,399,400)(H,401,402)(H,403,404)(H,460,461)(H4,297,298,305)(H4,299,300,306)(H4,301,302,307)/t131-,132-,133-,134+,135+,136+,137+,138+,139+,140+,141+,148-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,210-,211-,212-,213-,214-,215-,216-,217-,218-,219-,220-,221-,222-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKYTGTVQPHGMS-RGTMCVMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CS)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C9CCCN9C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C281H457N89O91S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

6795 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54992-19-7
Record name Toxin alpha (Naja nigricollis reduced)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054992197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Gene Design and Cloning

Recombinant expression circumvents the limitations of natural isolation by enabling scalable production. A consensus short-chain α-neurotoxin (ScNtx) was designed by aligning sequences from 12 elapid species, including Naja, Dendroaspis, and Micrurus. The synthetic gene, optimized for E. coli codon usage, was cloned into the pQE30 vector with an N-terminal 6×His tag and an FXa protease cleavage site. This design facilitates affinity purification while allowing tag removal for functional studies.

Expression and Purification

Transformation into E. coli Origami cells yields soluble ScNtx at 1.5 mg/L of culture. Cells are lysed, and the supernatant is applied to Ni-NTA affinity chromatography. The eluted protein is treated with FXa protease to remove the His-tag, followed by a second Ni-NTA step to capture free tags and contaminants. Final purification via SEC (Superdex 75) ensures monomeric toxin with >95% purity. Recombinant ScNtx retains native activity, showing an LD<sub>50</sub> of 3.8 µg/mouse and selective antagonism of muscle-type nAChRs (IC<sub>50</sub> = 29 nM).

Synthetic Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is employed for producing short-chain α-neurotoxin analogs. The linear peptide is assembled on a Rink amide resin using Fmoc chemistry, with pseudoproline dipeptides to mitigate aggregation during synthesis. Cyclization of the four disulfide bonds is achieved via sequential iodine oxidation (Cys<sup>3</sup>–Cys<sup>24</sup>, Cys<sup>17</sup>–Cys<sup>45</sup>) and air oxidation (Cys<sup>59</sup>–Cys<sup>60</sup>, Cys<sup>14</sup>–Cys<sup>42</sup>). Despite advances, synthetic yields remain low (∼5–10%), and misfolded isomers require rigorous HPLC purification.

Consensus Sequence Design

To address the immunogenic variability of natural toxins, a consensus sequence approach was developed. ScNtx, a 60-mer peptide, incorporates residues conserved across 12 elapid α-neurotoxins (e.g., Arg<sup>36</sup>, Asp<sup>39</sup>, and Lys<sup>52</sup>) while omitting variable regions. This strategy enhances cross-reactivity with antivenoms, as demonstrated by ScNtx’s ability to neutralize venoms from Micrurus, Naja, and Hydrophis species with ED<sub>50</sub> values of ∼40 µL/mouse.

Comparative Analysis of Preparation Methods

MethodYieldPurityLD<sub>50</sub> (µg/mouse)Key AdvantagesLimitations
Natural Isolation0.1–2 mg/g90–95%0.08–0.15Native folding, PTMsLow yield, venom dependency
Recombinant (ScNtx)1.5 mg/L>95%3.8Scalable, consistent qualityRequires refolding, no PTMs
Synthetic Synthesis5–10%85–90%N/ACustomizable analogsHigh cost, disulfide misfolding

Challenges and Optimization

Disulfide Bond Formation

Correct disulfide pairing is critical for toxin activity. Recombinant ScNtx expressed in E. coli requires oxidative folding buffers (e.g., 2 mM glutathione/0.2 mM GSSG) to achieve >90% native conformation. Misfolded species are removed via cation-exchange chromatography at pH 6.0, exploiting the toxin’s basic pI (8.5–9.5).

Enhancing Immunogenicity

Short-chain α-neurotoxins are poorly immunogenic due to their small size (6–7 kDa) and low T-cell epitope content. Conjugation to carrier proteins (e.g., keyhole limpet hemocyanin) and adjuvants (Freund’s complete) boosts antibody titers in immunized animals.

Applications of Prepared Toxins

  • Structural Studies : Cryo-EM of ScNtx bound to Torpedo nAChR revealed a tilted binding mode involving loop C (α1 subunit) and loop F (γ subunit), explaining subtype selectivity.

  • Antivenom Development : ScNtx-immunized horses produce antibodies neutralizing 18 elapid venoms, validating its use as a universal immunogen.

  • nAChR Pharmacology : Synthetic analogs like HAP[L9E] modify binding kinetics, enabling selective targeting of neuronal α7 nAChRs (IC<sub>50</sub> = 7 µM vs. 29 nM for muscle-type) .

Chemical Reactions Analysis

Types of Reactions

Short Neurotoxin alpha primarily undergoes binding reactions with nicotinic acetylcholine receptors. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The primary reagents involved in the preparation of this compound include the expression vector pQE30, Escherichia coli Origami cells, and various culture media. The reaction conditions involve maintaining the cells in a suitable growth medium and inducing protein expression under controlled conditions .

Major Products Formed

The major product formed from the synthetic preparation of this compound is the recombinant consensus neurotoxin itself. This product retains the canonical structural motifs and biological activity of naturally occurring short-chain alpha-neurotoxins .

Scientific Research Applications

Antivenom Development

Overview : Short-chain alpha-neurotoxins are critical in developing effective antivenoms due to their role in snakebite envenomation. Traditional antivenoms often show low efficacy against these neurotoxins due to their weak immunogenicity.

Case Study : A study demonstrated that immunizing horses with a recombinant consensus short-chain alpha-neurotoxin resulted in the production of an experimental antivenom that effectively neutralized the lethality of various elapid venoms. The resulting antibodies exhibited high therapeutic titers and broad reactivity against multiple snake species, indicating a promising avenue for creating more effective antivenoms .

Toxin Source Neutralization Efficacy (ED50) Species Coverage
Micrurus fulvius56.6 μL/mouseNorth America
Dendroaspis polylepis63 μL/mouseAfrica
Naja naja123 μL/mouseAsia

Neurobiology Research

Mechanism of Action : Short-chain alpha-neurotoxins inhibit nicotinic acetylcholine receptors (nAChRs), leading to paralysis and respiratory failure. Understanding their binding mechanisms can shed light on neuromuscular transmission and receptor function.

Research Findings : A study utilizing cryogenic electron microscopy revealed the binding mode of ScNtx to muscle-type nAChRs, highlighting its interactions at the receptor interface. This structural insight is crucial for developing drugs targeting similar pathways in neuromuscular disorders .

Receptor Type Binding Affinity Reversibility
Human Muscle nAChRHighMarkedly reversible
Rat Muscle nAChRHighLess reversible

Therapeutic Applications

Potential Uses : Beyond antivenom production, short neurotoxins may have therapeutic applications in treating conditions characterized by excessive neurotransmission or muscle spasms.

Research Insights : The reversible nature of some short-chain alpha-neurotoxins suggests they could be engineered as pharmacological tools to modulate synaptic transmission in conditions such as myasthenia gravis or certain types of epilepsy .

Biotechnology and Synthetic Biology

Recombinant Production : Advances in biotechnology allow for the recombinant expression of short-chain alpha-neurotoxins in bacterial systems, facilitating large-scale production for research and therapeutic use.

Case Study Example : The production of ScNtx in Escherichia coli has enabled detailed studies on its pharmacological properties and interactions with nAChRs, paving the way for designing improved therapeutic agents .

Mechanism of Action

Short Neurotoxin alpha exerts its effects by binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This binding blocks the access of acetylcholine to its receptor, thereby inhibiting neurotransmission and leading to paralysis. The toxin is pinched between loop C on the principal subunit and a unique hairpin in loop F on the complementary subunit, forming a wide network of interactions that block the neurotransmitter binding site .

Comparison with Similar Compounds

Short vs. Long Neurotoxins

Feature Short Neurotoxin Alpha Long Neurotoxin 1 (e.g., α-elapitoxin-Ast2a)
Length 60–62 residues 66–74 residues
Disulfide Bonds 4 5 (additional bond in loop III)
Binding Affinity High specificity for α-γ nAChR subunits Broader specificity (e.g., α-δ subunits)
Thermostability Moderate Lower due to extended loops
Key Residues Lys27, Trp29, Asp31 Additional Arg/Lys in loop III

Short neurotoxins lack the elongated C-terminal tail and fifth disulfide bond present in long neurotoxins, reducing their ability to penetrate deeper into receptor crevices . Long neurotoxins, such as α-elapitoxin-Ast2a, exhibit broader receptor subtype interactions due to extended loops .

Comparison with α-Conotoxins

Feature This compound α-Conotoxin GI (Cone Snail Toxin)
Origin Elapid snakes Marine cone snails (Conus spp.)
Structure β-sheet-dominated α-helix and β-strand mix
Target Muscle-type nAChRs Neuronal nAChRs
Mechanism Competitive inhibition Non-competitive pore block
Cysteine Content 8–10% 20–25% (higher disulfide density)

α-Conotoxins, like GI, are smaller (13–19 residues) and disrupt neuronal nAChRs via pore occlusion rather than competitive binding . Their higher cysteine content enhances structural rigidity but limits conformational flexibility compared to 3FTx proteins .

Key Research Findings

Binding Dynamics : Short neurotoxins exhibit faster association rates with nAChRs than long neurotoxins, attributed to their compact loops I and II . Molecular dynamics simulations reveal that NTII forms stable hydrogen bonds with nAChR residues Tyr190 and Trp187, critical for paralysis induction .

Thermostability : Postsynaptic neurotoxin short chain/toxin-3 (PDB: 786434) demonstrates exceptional thermostability (up to 80°C), linked to its high proline content (6.5%) and disulfide density .

Evolutionary Divergence : Phylogenetic analysis shows short neurotoxins cluster separately from cardiotoxins and cytotoxins within the 3FTx family, indicating functional specialization for neuromuscular targeting .

Data Tables

Table 1: Physicochemical Properties of Selected Neurotoxins

Toxin Name Molecular Weight (kDa) pI Cysteine Content (%)
Short Neurotoxin 1 (Hydrophis cyanocinctus) 6.9 8.2 9.8
Long Neurotoxin 1 (Naja atra) 7.8 7.6 7.2
α-Conotoxin GI (Conus geographus) 1.6 9.0 23.1

Table 2: Receptor Affinity (IC₅₀ Values)

Toxin nAChR Subtype IC₅₀ (nM)
This compound α1β1γδ 2.1
Long Neurotoxin 1 α1β1δε 15.4
α-Conotoxin GI α3β4 0.8

Implications for Research and Therapeutics

The distinct biophysical properties of short neurotoxins make them valuable tools for studying nAChR pharmacology. Their high specificity aids in designing receptor subtype-selective antagonists for conditions like myasthenia gravis . Conversely, α-conotoxins’ neuronal targeting has inspired analgesics targeting chronic pain pathways . Future work should explore hybrid peptides combining the stability of short neurotoxins with the neuronal specificity of conotoxins.

Q & A

Q. How can researchers mitigate bias in neurotoxin studies involving animal models?

  • Methodological Answer : Implement blinded scoring of behavioral outcomes (e.g., limb paralysis scales). Use randomized cage assignments and power analysis to determine sample sizes. Report ARRIVE guidelines compliance and include sex-balanced cohorts unless biologically justified .

Tables for Quick Reference

Table 1 : Key Techniques for Neurotoxin Characterization

TechniqueApplicationExample MetricsReferences
X-ray CrystallographyResolve toxin-receptor complexesResolution (Å), PDB ID
Patch-ClampFunctional ion channel inhibitionIC50, % current blockade
LC-MS/MSPurity and degradation analysis% Purity, degradation products

Table 2 : Common Pitfalls in Neurotoxin Research

PitfallSolutionReferences
Batch variabilityStandardize venom collection protocols
Overinterpretation of in vitro dataValidate with in vivo PK/PD models
Poor data transparencyShare raw data in repositories

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.